1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
Description
This compound is a urea derivative featuring a 2-chloro-4-methylphenyl group and a 1,3,5-triazine core substituted with methoxy and morpholino moieties. The triazine ring is a common scaffold in medicinal and agrochemical research due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding . The morpholino group enhances solubility and metabolic stability, while the chloro and methyl substituents on the phenyl ring may influence lipophilicity and steric interactions .
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O3/c1-11-3-4-13(12(18)9-11)20-16(25)19-10-14-21-15(23-17(22-14)26-2)24-5-7-27-8-6-24/h3-4,9H,5-8,10H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSVRNSLMNPMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound may exert its biological effects through modulation of specific cellular pathways. It is hypothesized to interact with protein kinases and other molecular targets involved in cell proliferation and survival. The presence of the morpholino and triazine moieties suggests potential interactions with nucleic acids or proteins, which could influence gene expression and cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, a study demonstrated that derivatives of similar urea compounds showed significant inhibitory effects on various cancer cell lines. The mechanism was primarily linked to the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 10.0 | Cell cycle arrest at G2/M phase |
| RKO | 15.0 | Inhibition of proliferation |
| LoVo | 13.5 | Modulation of apoptosis-related proteins |
Other Biological Activities
In addition to its anticancer properties, the compound has been explored for other biological activities:
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral effects by inhibiting viral replication.
- Antibacterial Activity : Some derivatives have shown moderate antibacterial activity against Gram-positive bacteria.
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of urea derivatives and evaluated their antitumor efficacy in vitro. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and inhibition of angiogenesis.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the triazine ring could enhance biological activity. The introduction of electron-withdrawing groups significantly increased potency against cancer cell lines, suggesting that fine-tuning the molecular structure can lead to improved therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several urea-triazine derivatives, as outlined below:
Key Observations :
- The target compound’s mono-morpholino substitution contrasts with bis-morpholino derivatives (e.g., compounds 13 and 14), which may reduce steric hindrance but decrease solubility .
- Unlike triasulfuron (a herbicide), the target compound lacks a sulfonyl group, suggesting divergent biological targets .
Physicochemical Properties
Stability and Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
